molecular formula C8H12IN3 B7451081 3-iodo-2,6-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine

3-iodo-2,6-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine

Cat. No. B7451081
M. Wt: 277.11 g/mol
InChI Key: XFLNJWNPBJSVCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-iodo-2,6-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine is a heterocyclic compound with potential biological and pharmacological properties. This compound has drawn attention due to its unique structure and potential applications in the field of medicinal chemistry.

Mechanism of Action

The mechanism of action of 3-iodo-2,6-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine is not fully understood. However, it has been suggested that the compound may exert its antimicrobial activity by disrupting bacterial cell wall synthesis. Furthermore, the anti-inflammatory activity of this compound may be due to its ability to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the regulation of immune and inflammatory responses.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-iodo-2,6-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine have not been extensively studied. However, the compound has been shown to have low toxicity in vitro, suggesting that it may be a safe and effective candidate for further investigation.

Advantages and Limitations for Lab Experiments

One advantage of 3-iodo-2,6-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine is its ease of synthesis, which makes it readily available for laboratory experiments. Additionally, the compound has shown promising antimicrobial and anti-inflammatory activity, which may make it a useful tool for investigating these biological processes. However, one limitation of this compound is its limited solubility in aqueous solutions, which may make it difficult to work with in some experimental settings.

Future Directions

There are several potential future directions for research on 3-iodo-2,6-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine. One area of interest is the development of derivatives of this compound with improved solubility and pharmacological properties. Additionally, further investigation into the mechanism of action and biochemical effects of this compound may provide insight into its potential therapeutic applications. Finally, studies on the toxicity and safety of this compound in vivo may be necessary before it can be developed into a viable drug candidate.

Synthesis Methods

The synthesis of 3-iodo-2,6-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine involves the reaction of 2,6-dimethylpyrazinecarboxylic acid with iodine and phosphorus trichloride. The resulting product is then treated with ammonium hydroxide to yield the final product. This method has been reported to yield high purity and good yields of the compound.

Scientific Research Applications

3-iodo-2,6-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine has been studied for its potential biological and pharmacological properties. It has been shown to have antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Additionally, this compound has been investigated as a potential anti-inflammatory agent due to its ability to inhibit the production of pro-inflammatory cytokines.

properties

IUPAC Name

3-iodo-2,6-dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12IN3/c1-5-3-10-8-7(9)6(2)11-12(8)4-5/h5,10H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFLNJWNPBJSVCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNC2=C(C(=NN2C1)C)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12IN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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